4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline
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Overview
Description
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperazine ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or other reduced derivatives.
Scientific Research Applications
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the aniline moiety can interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-N,N-diethylaniline
- 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline
Uniqueness
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-diethylaniline is unique due to its specific substitution pattern on the piperazine ring and the aniline moiety. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3/c1-5-25(6-2)22-12-10-21(11-13-22)18-24-14-16-26(17-15-24)23-9-7-8-19(3)20(23)4/h7-13H,5-6,14-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSJRUVGHXWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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